8-Azidoquinoline

Overview

Description

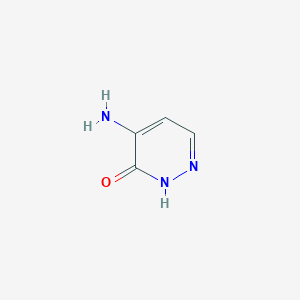

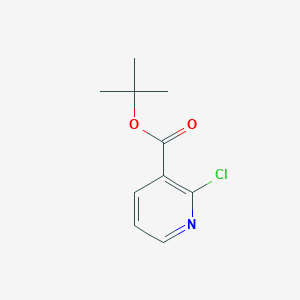

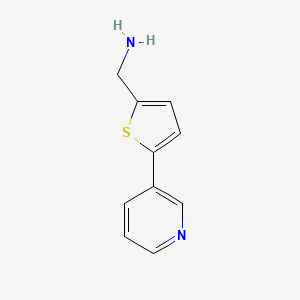

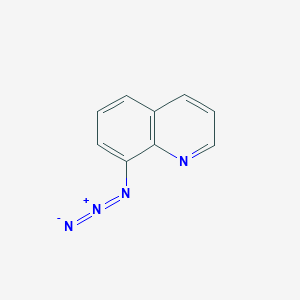

8-Azidoquinoline is a compound with the molecular formula C9H6N4. It has a molecular weight of 170.17 g/mol . It is structurally analogous to 8-hydroxyquinoline .

Molecular Structure Analysis

The InChI representation of 8-Azidoquinoline is InChI=1S/C9H6N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H . The Canonical SMILES representation is C1=CC2=C(C(=C1)N=[N+]=[N-])N=CC=C2 .

Physical And Chemical Properties Analysis

8-Azidoquinoline has a molecular weight of 170.17 g/mol . It has a topological polar surface area of 27.2 Ų . It has no hydrogen bond donors and has 3 hydrogen bond acceptors . It has one freely rotating bond . Its XLogP3 is 2.7 .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which is similar to 8-Azidoquinoline, exhibit a wide range of biological activities, including antimicrobial effects . This suggests that 8-Azidoquinoline could potentially be used in the development of new antimicrobial drugs.

Anticancer Activity

8-HQ derivatives have been found to have anticancer properties . Therefore, 8-Azidoquinoline, as a derivative of 8-HQ, may also have potential applications in cancer treatment.

Antifungal Activity

In addition to their antimicrobial and anticancer effects, 8-HQ compounds also exhibit antifungal effects . This suggests that 8-Azidoquinoline could be used in the development of antifungal drugs.

Alzheimer’s Disease Treatment

8-HQ derivatives have been associated with potential treatments for Alzheimer’s disease . This suggests that 8-Azidoquinoline could potentially be used in the development of drugs for Alzheimer’s disease.

Solar Cell Efficiency

The N and O atoms in the bidentate ligand 8-HQ can simultaneously coordinate with Sn 2+, which greatly inhibits the oxidation of Sn 2+. The formation of complexes improves the quality of FASnI 3 films and reduces defect states, resulting in improvements in the efficiency and stability of FASnI 3 -based perovskite solar cells . This suggests that 8-Azidoquinoline could potentially be used to improve the efficiency of solar cells.

Mechanism of Action

Target of Action

8-Azidoquinoline, a derivative of quinoline, primarily targets the liver stages of Plasmodium infections . It is structurally analogous to 8-hydroxyquinoline . The derivatives of 8-Aminoquinoline, such as primaquine, tafenoquine, and pamaquine, have been tested for anti-malaria activity .

Mode of Action

It has been proposed that the blood-stage activity of 8-aminoquinolines, a related compound, may be derived from an oxidative stress mechanism . This is because it is known that primaquine stimulates the hexose monophosphate shunt, increases hydrogen peroxide, and MetHb production .

Biochemical Pathways

8-Azidoquinoline affects the biochemical pathways involved in the life cycle of Plasmodium parasites. It is effective against the exo-erythrocytic liver stages of the malaria parasite . This is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections .

Pharmacokinetics

For the related compound primaquine, it has been found that it has a much shorter elimination half-life compared to tafenoquine (14 days versus 6 hours) . A major drawback to the 8-Aminoquinolines is their toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals .

Result of Action

The result of the action of 8-Azidoquinoline is the prevention of malarial recurrences . It is used as part of the treatment of Plasmodium vivax and Plasmodium ovale malaria .

Action Environment

The action of 8-Azidoquinoline can be influenced by various environmental factors. For instance, the efficacy of the drug can be affected by the presence of other medications, the patient’s health status, and genetic factors such as G6PD deficiency .

properties

IUPAC Name |

8-azidoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOFCEHKLBDSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N=[N+]=[N-])N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462224 | |

| Record name | 8-azidoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Azidoquinoline | |

CAS RN |

50400-06-1 | |

| Record name | 8-azidoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.